8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine is a synthetic organic compound belonging to the naphthyridine family. This compound features a complex structure characterized by a fused bicyclic system that includes both nitrogen and aromatic carbon atoms. The molecular formula of this compound is , and it has a molecular weight of approximately 253.09 g/mol. Its structural uniqueness arises from the presence of bromine, fluorine, and methoxy substituents, which contribute to its potential biological activity and reactivity in
The reactivity of 8-bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine can be illustrated through various chemical transformations:
8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine has potential applications in:
Research indicates that naphthyridine derivatives exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Specifically, compounds similar to 8-bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine have shown potential as inhibitors against various pathogens and cancer cells. The unique combination of halogens and methoxy groups can enhance their interaction with biological targets, potentially leading to increased efficacy in therapeutic applications .
The synthesis of 8-bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine typically involves multi-step synthetic pathways:
Interaction studies involving 8-bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine focus on its binding affinity to various biological targets. These studies often utilize techniques such as:
Several compounds share structural similarities with 8-bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine. Here are some notable examples:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 8-Bromo-2-fluoro-1,5-naphthyridine | 0.71 | Contains bromine and fluorine; potential for similar activity |
| Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate | 0.80 | Includes a carboxylate group; different functional properties |
| 3-Bromo-6-methoxypicolinaldehyde | 0.75 | Picoline derivative; distinct nitrogen positioning |
| 5-Bromo-2-benzyloxy-6-methylpyridine | 0.75 | Benzyl substitution; altered electronic properties |
| 4-Bromo-2-methoxy-6-methylpyridine | 0.74 | Similar methoxy group; different positioning |
These compounds illustrate variations in substituent positioning and functional groups that influence their chemical behavior and biological activity.